(2S,4S)-4-Methylglutamic acid
Overview
Description
(2S,4S)-4-Methylglutamic acid is a stereochemically specific form of methylated glutamic acid, which has attracted significant attention in scientific research due to its unique structural and functional properties. This compound is of interest in the study of glutamate receptors and has implications in various biochemical and pharmaceutical applications. The focus here will be on its synthesis, molecular structure analysis, chemical reactions and properties, and both its physical and chemical properties analyses, excluding its drug use, dosage, and side effects.
Synthesis Analysis
The synthesis of (2S,4S)-4-Methylglutamic acid involves several key steps, starting from specific precursors to achieve the desired stereochemistry. Gu et al. (1995) detailed the diastereoselective synthesis of a closely related compound, (2S,4R)-4-Methylglutamic acid, highlighting the critical methylation step that yields the product with high selectivity and affinity for the kainate receptor subtype (Gu, Lin, & Hesson, 1995). Although this process is for the (2S,4R) isomer, similar strategies can be adapted for synthesizing the (2S,4S) isomer, emphasizing the importance of controlling stereochemistry in synthesis procedures.
Molecular Structure Analysis
The molecular structure of (2S,4S)-4-Methylglutamic acid is crucial for its interaction with biological molecules. Detailed structural analysis can be performed using techniques such as FT-IR, NMR, and X-ray diffraction. For instance, Raju et al. (2015) conducted a comprehensive study on a similar compound, providing insights into its molecular structure, vibrational wavenumbers, and electronic properties, which are essential for understanding the behavior of (2S,4S)-4-Methylglutamic acid in biological systems (Raju et al., 2015).
Chemical Reactions and Properties
(2S,4S)-4-Methylglutamic acid participates in various chemical reactions, reflecting its functional versatility. The enzymatic synthesis approach outlined by Righini-Tapie and Azerad (1984) demonstrates the compound's reactivity, where specific enzymes catalyze the reductive amination of precursors to produce the (2S,4S) isomer, showcasing its reactivity and the potential for selective synthesis (Righini-Tapie & Azerad, 1984).
Scientific Research Applications
Pharmacological Profile
- (2S,4S)-4-Methylglutamic acid demonstrates selective affinity for metabotropic glutamate (mGlu) receptors, particularly subtypes 1alpha and 2, showcasing its distinct pharmacological profile compared to other structurally related compounds (Bráuner-Osborne et al., 1997).
Synthesis and Applications
- It has been synthesized in multi-gram quantities, indicating its potential for large-scale application in research and development (Gu, Lin, & Hesson, 1995).
- An enzymatic synthesis approach for (2S,4S)-4-Methylglutamic acid was developed using glutamate dehydrogenase, highlighting its relevance in biochemical research and enzyme studies (Righini-Tapie & Azerad, 1984).
Neurological Research
- The compound has been used in studies investigating its effects on mechanical allodynia and thermal hyperalgesia in animal models, contributing to the understanding of neuropathic pain mechanisms (Sutton, Maccecchini, & Kajander, 1999).
Enzymatic Transamination Studies
- (2S,4S)-4-Methylglutamic acid has been synthesized via enzymatic transamination, providing insights into enzyme-catalyzed synthesis processes (Hélaine et al., 2001).
Neuropharmacology and Brain Mapping
- It has been used in autoradiography studies for mapping low-affinity kainate receptors in mouse brain, contributing to neuropharmacological research (Bailey et al., 2001).
Biotechnological Production
- Pseudomonas putida has been metabolically engineered for the fermentative production of N-methylglutamate from simple carbon sources, demonstrating its potential in biotechnological applications (Mindt et al., 2018).
Electrophysiology and Receptor Selectivity
- Studies have shown that (2S,4S)-4-Methylglutamic acid is a potent agonist at kainate receptors, which is crucial for understanding receptor selectivity and function in neurological disorders (Donevan et al., 1998).
Amino Acid Distribution in Ferns
- This compound has been identified in ferns, providing insights into the distribution of diastereoisomeric 4-substituted acidic amino acids in plant species (Meier & S∅rensen, 1979).
Future Directions
properties
IUPAC Name |
(2S,4S)-2-amino-4-methylpentanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c1-3(5(8)9)2-4(7)6(10)11/h3-4H,2,7H2,1H3,(H,8,9)(H,10,11)/t3-,4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKRAOXTGDJWNI-IMJSIDKUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C(=O)O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C[C@@H](C(=O)O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70390561 | |
Record name | (2S,4S)-4-METHYLGLUTAMIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70390561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4S)-4-Methylglutamic acid | |
CAS RN |
6141-27-1, 38523-28-3 | |
Record name | 4-Methyl-L-glutamic acid, (4S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006141271 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methyl-DL-glutamic acid, threo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038523283 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2S,4S)-4-METHYLGLUTAMIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70390561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methyl-L-Glutamic acid, (4S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NPW4ZK5UGA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 4-methyl-DL-Glutamic acid, threo- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G44Q8UU4V9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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